molecular formula C14H9Cl5 B8319006 o,o'-DDT CAS No. 6734-84-5

o,o'-DDT

Cat. No. B8319006
Key on ui cas rn: 6734-84-5
M. Wt: 354.5 g/mol
InChI Key: RWNHNFLMAFMJIC-UHFFFAOYSA-N
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Patent
US04705902

Procedure details

The present commercial process for manufacturing 1,1-bis(chlorophenyl)-2,2,2-trichloroethanol (dicofol) uses 1,1-bis(chlorophenyl)-2,2,2-trichloroethane (DDT) as the starting material. DDT is dehydrohalogenated with alkali to afford 1,1-bis(chlorophenyl)dichloroethylene, which is chlorinated to afford 1,1-bis(chlorophenyl)-1,2,2,2-tetrachloroethane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[Cl:20])(O)[C:9](Cl)([Cl:11])[Cl:10].ClC1C=CC=CC=1C(C1C=CC=CC=1Cl)C(Cl)(Cl)Cl.C1C(C(C(Cl)(Cl)Cl)C2C=CC(Cl)=CC=2)=CC=C(Cl)C=1>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[Cl:20])=[C:9]([Cl:10])[Cl:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(C(Cl)(Cl)Cl)(O)C1=C(C=CC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(C(Cl)(Cl)Cl)C1=C(C=CC=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C(C=2C=CC(=CC2)Cl)C(Cl)(Cl)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C(=C(Cl)Cl)C1=C(C=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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